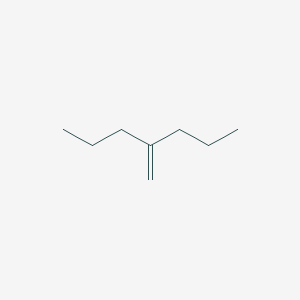

Heptane, 4-methylene-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

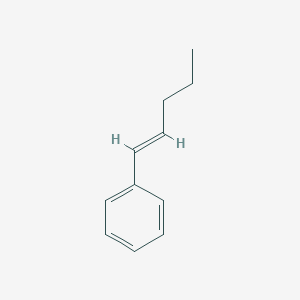

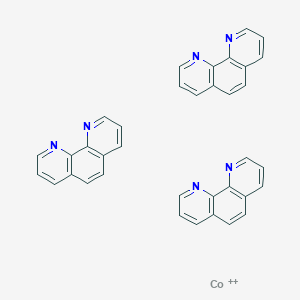

Heptane, 4-methylene- is a chemical compound with the formula C8H16 . It is also known by other names such as 1-Pentene, 2-propyl-; 2-Propyl-1-pentene; 2-Propylpent-1-ene . The molecular weight of this compound is 112.2126 .

Molecular Structure Analysis

The molecular structure of Heptane, 4-methylene- can be represented as a 2D Mol file or a computed 3D SD file . The IUPAC Standard InChI of this compound is InChI=1S/C8H16/c1-4-6-8(3)7-5-2/h3-7H2,1-2H3 .Physical And Chemical Properties Analysis

Heptane, 4-methylene- is a hydrocarbon with a molecular weight of 112.2126 . More detailed physical and chemical properties were not found in the available resources.Applications De Recherche Scientifique

Plasma Chemistry in Hydrocarbon Reforming : Heptane can be reformed in a temperature-controlled dielectric barrier discharge reactor. This process, involving a mixture of n-heptane and water in an inert Ar feed, results in the production of hydrogen, carbon monoxide, oxygenates, and various hydrocarbons. The composition can be controlled by introducing methane or carbon dioxide, leading to a higher concentration of short-chain hydrocarbons or oxygenates, respectively (Reddy & Cha, 2016).

Ionic Liquid Studies in Hydrocarbon Mixtures : Research on 4-methyl-N-butylpyridinium tetrafluoroborate ([mebupy]BF4) as a solvent in liquid-liquid extraction for hydrocarbon mixtures, including heptane, has shown its effectiveness. This ionic liquid demonstrates good selectivity for separating aromatic and aliphatic hydrocarbons (Meindersma, Podt, & Haan, 2006).

Catalysis and Hydrocarbon Transformation : Studies on the dehydrocyclization of n-heptane over Pt on nonacidic alumina suggest mechanisms involving six-carbon ring formation. This research helps understand the pathways in hydrocarbon transformation, particularly in catalysis (Davis, 1973).

Polymer-Supported Catalysts : Polymers containing 4-methyl-, 4-tert-butyl, 4-dodecyl-, and 4-octadecylstyrene, including 4-chloromethylstyrene, have been explored as supports for ligands or catalysts in reactions involving heptane. These polymers showed high solubility in heptane, making them suitable for recycling organo- and transition metal catalysts (Khamatnurova et al., 2014).

Manganese-Polymer Catalyst in Oxidation Processes : Catalysts containing manganese nanoparticles on poly-4-vinylpyridine have been used for the oxidation of n-heptane. These catalysts facilitated the production of alcohols, aldehydes, and ketones, contributing to the understanding of the kinetic parameters in n-heptane oxidation (Isazade et al., 2022).

Numerical Simulation in Biomass Fuel Research : n-Heptane has been used as an alternative for biomass fuels research, particularly in numerical simulations to understand the relationship between ambient temperature and components. This research contributes to the field of renewable energy and biofuels (Shi et al., 2018).

Safety And Hazards

Propriétés

Numéro CAS |

15918-08-8 |

|---|---|

Nom du produit |

Heptane, 4-methylene- |

Formule moléculaire |

C8H16 |

Poids moléculaire |

112.21 g/mol |

Nom IUPAC |

4-methylideneheptane |

InChI |

InChI=1S/C8H16/c1-4-6-8(3)7-5-2/h3-7H2,1-2H3 |

Clé InChI |

FYUUBXZYRPRIHC-UHFFFAOYSA-N |

SMILES |

CCCC(=C)CCC |

SMILES canonique |

CCCC(=C)CCC |

Point d'ébullition |

117.7 °C |

Origine du produit |

United States |

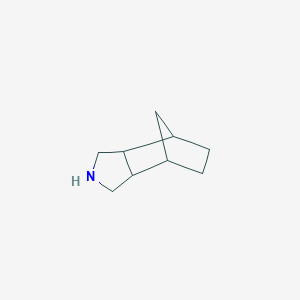

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B100714.png)